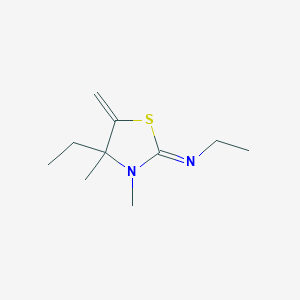
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine is an organic compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. This compound is characterized by its unique structure, which includes multiple substituents such as methyl, ethyl, and methylene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine typically involves the reaction of β-keto esters with halogenated reagents like N-bromosuccinamide (NBS) or N-chlorosuccinamide (NCS) and thiourea or its derivatives . This method is efficient and can be performed under mild conditions without the need for a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve a one-pot synthetic method that combines ethyl acetoacetate, NBS, and N,N′-diethylthiourea. This approach is advantageous due to its simplicity and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfur atom in the thiazolidine ring can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- 2,5-Bis[3,5-dimethyl-4-ethylpyrrol-2-yl]cyclohexadiene-1,4-dione
Uniqueness
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
59000-06-5 |
|---|---|
Molecular Formula |
C10H18N2S |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
N,4-diethyl-3,4-dimethyl-5-methylidene-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C10H18N2S/c1-6-10(4)8(3)13-9(11-7-2)12(10)5/h3,6-7H2,1-2,4-5H3 |
InChI Key |
MVRDQOQKCHVPCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C)SC(=NCC)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















